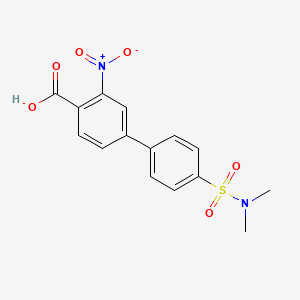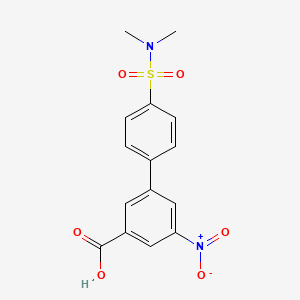![molecular formula C20H21NO3 B6412299 5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261901-61-4](/img/structure/B6412299.png)
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, referred to as 5-MPCA, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 5-MPCA has a wide range of applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
5-MPCA has a wide range of applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 5-MPCA is used as a starting material for the synthesis of various compounds, such as 4-chloro-2-methylbenzoic acid and 4-bromo-2-methylbenzoic acid. In biochemistry, 5-MPCA is used as a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. In pharmacology, 5-MPCA is used as an intermediate in the synthesis of various drugs, such as the anticonvulsant lamotrigine and the anti-anxiety drug buspirone.
作用機序
The mechanism of action of 5-MPCA is not well understood. However, it is known that 5-MPCA is a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. It is thought that 5-MPCA may also act as an inhibitor of the enzyme, which could lead to an increase in the levels of peptides and proteins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MPCA are not well understood. However, it is known that 5-MPCA is a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. It is thought that 5-MPCA may also act as an inhibitor of the enzyme, which could lead to an increase in the levels of peptides and proteins in the body. Additionally, 5-MPCA has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
実験室実験の利点と制限
The main advantage of using 5-MPCA in laboratory experiments is that it is an inexpensive and readily available compound. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using 5-MPCA in laboratory experiments. For example, it is insoluble in water, which can make it difficult to work with in some applications. Additionally, it has a low solubility in some organic solvents, which can also limit its use in some experiments.
将来の方向性
Given the wide range of applications of 5-MPCA, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 5-MPCA. Additionally, research could be conducted to explore the potential therapeutic applications of 5-MPCA, such as its use as an inhibitor of the enzyme tyrosine hydroxylase. Additionally, research could be conducted to explore the potential of 5-MPCA as a starting material for the synthesis of other compounds. Finally, research could be conducted to explore the potential of 5-MPCA as a substrate for other enzymes involved in the metabolism of peptides and proteins.
合成法
5-MPCA can be synthesized through a multi-step reaction. The first step involves the reaction of piperidine-1-carbonyl chloride with 4-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 4-(piperidine-1-carbonyl)benzaldehyde. The second step involves the reaction of 4-(piperidine-1-carbonyl)benzaldehyde with 5-methylbenzene-1,3-diol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
特性
IUPAC Name |
5-methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-5-10-17(18(13-14)20(23)24)15-6-8-16(9-7-15)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKFLGNJRXOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692279 |
Source


|
| Record name | 4-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261901-61-4 |
Source


|
| Record name | 4-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412278.png)


![2-Methyl-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412292.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)